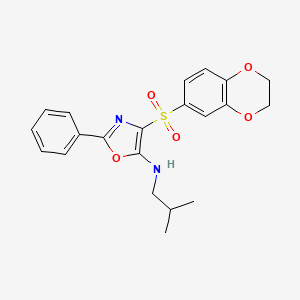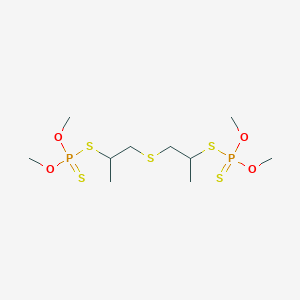
1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane is a complex organophosphorus compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane typically involves the reaction of dimethylphosphorodithioate with appropriate thiol and phosphine reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The use of specific catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis .
化学反应分析
Types of Reactions
1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphine derivatives .
科学研究应用
1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
作用机制
The mechanism of action of 1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and biochemical pathways. Its sulfur and phosphorus atoms play a crucial role in these interactions, contributing to its unique reactivity and biological effects .
相似化合物的比较
Similar Compounds
Dimethylphosphorodithioate: A related compound with similar sulfur and phosphorus functionalities.
SPhos Pd G2: Another organophosphorus compound used in catalysis and coordination chemistry.
Uniqueness
1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane is unique due to its complex structure, which includes multiple sulfur and phosphorus atoms.
属性
CAS 编号 |
33025-54-6 |
|---|---|
分子式 |
C10H24O4P2S5 |
分子量 |
430.6 g/mol |
IUPAC 名称 |
1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H24O4P2S5/c1-9(20-15(17,11-3)12-4)7-19-8-10(2)21-16(18,13-5)14-6/h9-10H,7-8H2,1-6H3 |
InChI 键 |
XQVVOZHTKCCAGD-UHFFFAOYSA-N |
规范 SMILES |
CC(CSCC(C)SP(=S)(OC)OC)SP(=S)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide](/img/structure/B14125445.png)
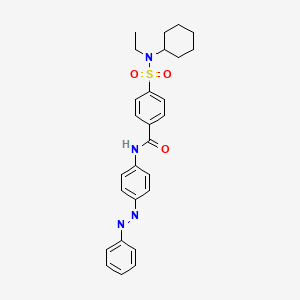
![4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14125461.png)
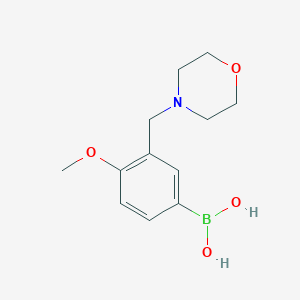
![1-(4-ethenylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125468.png)
![1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125476.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125481.png)
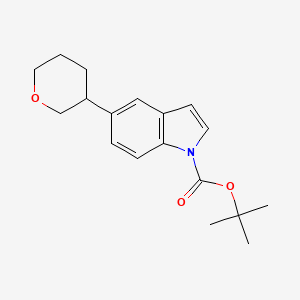
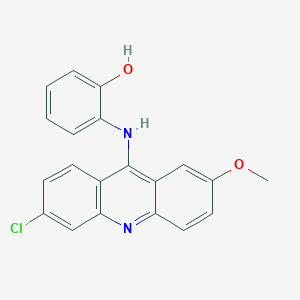
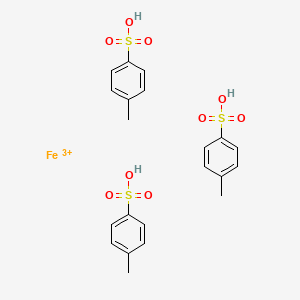
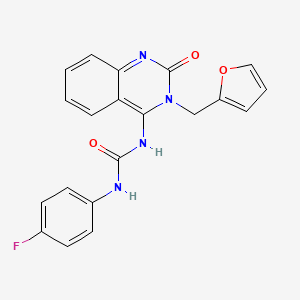
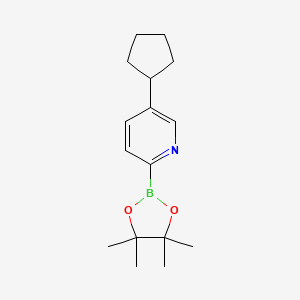
![4,4,5,5-tetramethyl-2-[(Z)-3-phenylbut-2-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B14125527.png)
